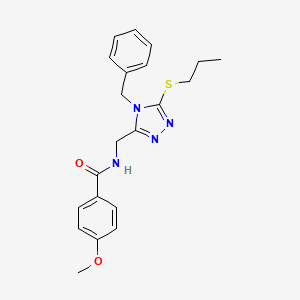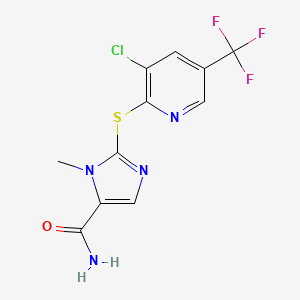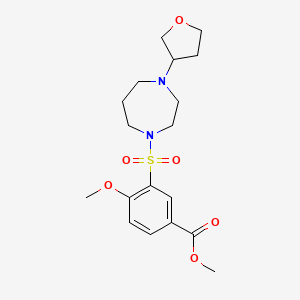
N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a propylthio group, a 1,2,4-triazole ring, and a methoxybenzamide group. These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the triazole ring and the addition of the various functional groups . The synthesis could potentially involve a click reaction, a common method for synthesizing triazole derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the triazole ring is known to participate in various chemical reactions . The benzyl and methoxybenzamide groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the triazole ring could potentially make the compound more stable and resistant to degradation .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds structurally related to N-((4-benzyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been synthesized and characterized through various spectroscopic techniques, including IR, NMR (1H, 13C), mass spectrometry, and X-ray crystallography. These studies focus on understanding the molecular framework and reactivity of such compounds, which is essential for their potential application in medicinal chemistry and materials science. For example, the synthesis and antimicrobial screening of derivatives incorporating thiazole rings have been reported, highlighting their potential as therapeutic agents against microbial diseases (Desai, Rajpara, & Joshi, 2013).
Biological Activities
The antimicrobial and antiproliferative activities of these compounds have been extensively studied. For instance, derivatives have been shown to exhibit significant antibacterial and antifungal properties, suggesting their potential as leads for the development of new antimicrobial agents. Moreover, their antiproliferative activity against various cancer cell lines indicates potential applications in cancer research and therapy. The structure-activity relationship (SAR) studies of these compounds can provide insights into the design of more potent and selective therapeutic agents (Božić et al., 2017; Desai, Rajpara, & Joshi, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-13-28-21-24-23-19(25(21)15-16-7-5-4-6-8-16)14-22-20(26)17-9-11-18(27-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNHFBPQYTFLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(azepan-1-yl)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2724712.png)
![Dimethyl 5-[3-(4-ethylpiperazin-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2724714.png)


![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2724719.png)
![1-[5-(1,3-Diphenylpyrazol-4-yl)-3-(2-furyl)-2-pyrazolinyl]butan-1-one](/img/structure/B2724722.png)


![2,4-dimethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2724728.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2724729.png)
![1-(Morpholin-4-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2724732.png)
![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carbonitrile;hydrochloride](/img/structure/B2724733.png)

![6-Tert-butyl-2-[1-(4-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2724735.png)